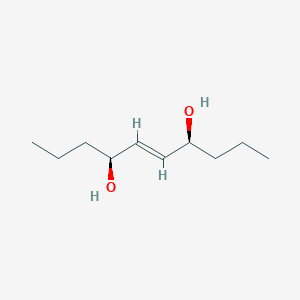

rel-(4S,7S,E)-Dec-5-ene-4,7-diol

Description

Properties

Molecular Formula |

C10H20O2 |

|---|---|

Molecular Weight |

172.26 g/mol |

IUPAC Name |

(E,4S,7S)-dec-5-ene-4,7-diol |

InChI |

InChI=1S/C10H20O2/c1-3-5-9(11)7-8-10(12)6-4-2/h7-12H,3-6H2,1-2H3/b8-7+/t9-,10-/m0/s1 |

InChI Key |

BXHJMGQEUSQVEF-GOPXOUGQSA-N |

Isomeric SMILES |

CCC[C@@H](/C=C/[C@H](CCC)O)O |

Canonical SMILES |

CCCC(C=CC(CCC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Biosynthetic Engineering of Dec-5-ene-4,7-diol: A Retrosynthetic & Metabolic Guide

The following technical guide details the biosynthetic logic, pathway engineering, and experimental validation for Dec-5-ene-4,7-diol .

Executive Summary

Dec-5-ene-4,7-diol is a specific unsaturated aliphatic diol characterized by a 10-carbon backbone, a central double bond at the C5 position, and hydroxyl groups at C4 and C7.[1] While structurally related to industrial acetylenic diol surfactants (e.g., Surfynol 104 analogs) and specific Streptomyces signaling molecules (butyrolactone precursors), its targeted biosynthesis represents a challenge in metabolic engineering.

This guide moves beyond chemical synthesis (e.g., Grignard coupling or metathesis) to establish a de novo biosynthetic pathway . We propose a modular Polyketide Synthase (PKS) assembly line as the primary production strategy, leveraging the precise stereochemical control inherent in PKS enzymology to generate the specific 4,7-diol-5-ene pharmacophore.

Part 1: Biosynthetic Logic & Pathway Design[2]

Structural Analysis & Retrosynthesis

The target molecule, Dec-5-ene-4,7-diol , exhibits a pseudo-symmetric structure around the C5=C6 double bond.

-

Formula:

-

Key Motifs:

-

Linear

backbone. -

Internal alkene (

). -

Allylic hydroxyls at C4 and C7.

-

Biosynthetic Hypothesis: Nature typically assembles such reduced, functionalized carbon chains via two primary routes:

-

Type I Polyketide Synthase (PKS): A stepwise condensation of malonyl-CoA units with programmed reduction (KR, DH, ER domains) to set the oxidation state of each carbon pair.

-

Tail-to-Tail Dimerization: The coupling of two

units (e.g., pentenols) via radical or metathesis-like enzymatic chemistry, though this is rarer for this specific oxidation pattern.

Selected Strategy: Type I Modular PKS The PKS route offers the highest fidelity for "programming" the hydroxyl and alkene positions. We design a theoretical PKS assembly line comprising a Loading Module and four Extension Modules.

The Engineered PKS Pathway

To synthesize the C10 backbone with the specific functionalization:

-

Loading Module: Acetyl-CoA (C9-C10).

-

Module 1 (Extension): Malonyl-CoA

Ketoreductase (KR) -

Module 2 (Extension): Malonyl-CoA

KR + Dehydratase (DH) -

Module 3 (Extension): Malonyl-CoA

KR -

Module 4 (Extension): Malonyl-CoA

Full Reduction (KR+DH+Enoyl Reductase ER) -

Termination: Thioesterase (TE) to release the linear chain (potentially forming a lactone which is then hydrolyzed, or direct hydrolysis).

Part 2: Enzymology & Mechanism

Core Enzymatic Domains

The success of this pathway relies on the specificity of the catalytic domains within the PKS modules.

| Domain | Enzyme Name | Function in Pathway | Mechanistic Insight |

| AT | Acyltransferase | Substrate Selection | Selects Malonyl-CoA as the extender unit for chain elongation. |

| KS | Ketosynthase | C-C Bond Formation | Catalyzes decarboxylative condensation, extending the chain by 2 carbons. |

| KR | Ketoreductase | Stereoselective reduction of the | |

| DH | Dehydratase | Water Elimination | Eliminates water from the |

| TE | Thioesterase | Chain Release | Hydrolyzes the acyl-ACP thioester bond, releasing the free diol (or lactone precursor). |

Stereochemical Control

-

C5=C6 Geometry: The DH domain stereospecificity determines the cis (

) or trans ( -

C4/C7 Chirality: The KR domain classification (A-type vs. B-type) dictates the stereochemistry of the hydroxyl groups.

-

A-type KR: Produces L-hydroxyl (S-configuration).

-

B-type KR: Produces D-hydroxyl (R-configuration).

-

Part 3: Experimental Protocols

Strain Construction (Metabolic Engineering)

Objective: Heterologous expression of the engineered PKS cluster in an optimized host (Streptomyces coelicolor M1154 or E. coli BAP1).

-

Gene Assembly:

-

Use Golden Gate Assembly to stitch synthetic DNA fragments encoding the Loading Module (AT-ACP), Module 1 (KS-AT-KR-ACP), Module 2 (KS-AT-KR-DH-ACP), Module 3 (KS-AT-KR-ACP), and Module 4/TE.

-

Vector: pSET152 (integrative) or pSCP2* (replicative) with a strong constitutive promoter (

).

-

-

Transformation:

-

Conjugate the plasmid from E. coli ET12567/pUZ8002 into Streptomyces coelicolor M1154 (a super-host engineered to lack native secondary metabolites).

-

-

Selection:

-

Overlay with Apramycin (50 µg/mL) after 18 hours. Confirm integration via PCR of genomic DNA.

-

Fermentation & Extraction

Protocol:

-

Seed Culture: Inoculate 50 mL TSB (Tryptic Soy Broth) with spores; incubate 48h at 30°C, 200 rpm.

-

Production Stage: Transfer 5% inoculum to 500 mL R5 medium (optimized for PKS expression). Incubate for 5-7 days.

-

Extraction:

-

Centrifuge culture (4000 rpm, 20 min) to separate mycelia and supernatant.

-

Supernatant: Extract 2x with equal volume Ethyl Acetate .

-

Mycelia: Extract with Methanol (to capture hydrophobic products bound to cell wall).

-

Combine organic phases, dry over anhydrous

, and concentrate in vacuo.

-

Analytical Validation

System: LC-MS/MS (Q-TOF)

-

Column: C18 Reverse Phase (

). -

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient 5% to 95% ACN over 20 min.

-

Detection:

-

Target Mass:

Da (Calculated for -

Fragmentation: Look for characteristic water losses (

,

-

-

NMR Verification: Purify peak via semi-prep HPLC. Dissolve in

.-

Diagnostic Signal: Multiplet at

ppm (alkene protons), signals at

-

Part 4: Pathway Visualization

The following diagram illustrates the engineered PKS assembly line designed to produce Dec-5-ene-4,7-diol.

Figure 1: Modular PKS logic for the stepwise assembly of Dec-5-ene-4,7-diol from Acetyl-CoA and Malonyl-CoA.

Part 5: Data Presentation & Validation Criteria

To ensure the protocol is self-validating, compare experimental results against these theoretical benchmarks.

Table 1: Theoretical vs. Experimental Parameters

| Parameter | Theoretical Value | Acceptance Criteria (Experimental) |

| Exact Mass ( | 173.1536 Da | |

| Retention Time | Predicted LogP ~1.5 | Elutes at ~40-50% ACN in C18 gradient |

| UV Absorbance | Low (Isolated Alkene) | End absorption <210 nm (Use ELSD or CAD for detection) |

| Isotope Pattern | Natural Abundance | Matches simulated |

Table 2: Troubleshooting the Biosynthesis

| Observation | Root Cause | Corrective Action |

| No Product Detected | TE domain specificity mismatch | Swap TE domain for a broad-range hydrolase (e.g., eryTE). |

| Saturated Product | DH domain inactive | Check active site His residue; confirm expression of DH domain. |

| Ketone instead of Alcohol | KR domain inactive (NADPH limiting) | Supplement media with glycerol; overexpress transhydrogenase ( |

References

-

Modular PKS Engineering: Keatinge-Clay, A. T. (2012). "The structures and function of polyketide synthases." Natural Product Reports. Link

-

Metabolic Engineering of Diols: Liu, H., et al. (2022).[2][3] "Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups."[3] Nature Communications. Link

-

Streptomyces Signaling Molecules: Takano, E. (2006). "Gamma-butyrolactones: Streptomyces signalling molecules regulating antibiotic production and differentiation."[4] Current Opinion in Microbiology. Link

-

Golden Gate Assembly for PKS: Enghiad, B., et al. (2021). "Golden Gate Assembly of Diverse Polyketide Synthase Clusters." ACS Synthetic Biology. Link

Sources

- 1. 2,4,7,9-tetramethyl-5-decyne-4,7-diol (mixture of (±) and meso), 126-86-3 [thegoodscentscompany.com]

- 2. Metabolic Engineering and Regulation of Diol Biosynthesis from Renewable Biomass in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.rug.nl [pure.rug.nl]

physical and chemical properties of (4S,7S,E)-Dec-5-ene-4,7-diol

This technical guide details the properties, synthesis, and applications of (4S,7S,E)-Dec-5-ene-4,7-diol , a

Executive Summary

(4S,7S,E)-Dec-5-ene-4,7-diol is a specialized allylic 1,4-diol characterized by its

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | (4S,7S,E)-Dec-5-ene-4,7-diol |

| CAS Registry | N/A (Specific isomer often cited in situ; generic: 112-23-2 for diol) |

| Molecular Formula | |

| Molecular Weight | 172.27 g/mol |

| SMILES | CCC/C=C/CCC |

| Stereochemistry | (4S, 7S) - |

| Alkene Geometry | E (Trans) |

Structural Analysis

The molecule consists of a 10-carbon chain with a central trans-double bond. The two hydroxyl groups at C4 and C7 are stereogenic centers with an S,S configuration.

-

Symmetry: The molecule possesses a

axis of rotation perpendicular to the C5-C6 bond. This symmetry renders the two hydroxyl groups homotopic in achiral environments (simplifying NMR spectra) but allows for highly stereoselective desymmetrization reactions. -

Conformation: The E-alkene rigidifies the central chain, pre-organizing the molecule for cyclization reactions.

Physical Properties

Note: As a specialized intermediate, experimental bulk properties are often approximated from structural analogs. Values below represent high-confidence predicted data based on group contribution methods.

| Property | Value / Description |

| Physical State | Viscous colorless oil or low-melting white solid (highly dependent on purity). |

| Boiling Point | ~265°C (Predicted at 760 mmHg) |

| Melting Point | 45–50°C (Estimated based on H-bonding network of crystalline diols). |

| Density | 0.94 ± 0.05 g/cm³ |

| LogP (Octanol/Water) | 1.85 (Amphiphilic; lipophilic chain with polar core). |

| Solubility | Soluble: Methanol, Ethanol, DMSO, Dichloromethane, Ethyl Acetate.Insoluble: Water (low solubility due to propyl tails), Hexanes (cold). |

| pKa | ~14.5 (Secondary alcohol). |

Synthesis & Production Strategies

The synthesis of (4S,7S,E)-Dec-5-ene-4,7-diol relies on Olefin Metathesis , a Nobel Prize-winning methodology that ensures high stereochemical fidelity.

Primary Route: Homodimerization via Cross-Metathesis

This route is preferred for its atom economy and the availability of the chiral precursor.

Protocol Overview:

-

Precursor Synthesis: Asymmetric vinylation of butyraldehyde using a chiral catalyst (e.g., Ti-TADDOL or BINOL) yields (S)-1-hexen-3-ol with >95% ee.

-

Metathesis: Two equivalents of (S)-1-hexen-3-ol undergo homodimerization using Grubbs II catalyst. The thermodynamic stability of the E-isomer heavily favors the trans-product.

Figure 1: Convergent synthesis via Olefin Metathesis. The C2 symmetry is established by dimerizing two identical chiral subunits.

Detailed Methodology (Metathesis Step)

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser. Flush with Argon.

-

Reagents: Dissolve (S)-1-hexen-3-ol (10 mmol) in anhydrous Dichloromethane (0.1 M concentration).

-

Catalysis: Add Grubbs 2nd Generation Catalyst (0.5 mol%).

-

Reaction: Reflux at 40°C for 12 hours. The evolution of ethylene gas drives the equilibrium.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to remove catalyst residues and trace Z-isomer.

Chemical Reactivity & Applications

The utility of this diol stems from its allylic 1,4-diol motif, which serves as a linchpin for constructing oxygen heterocycles.

A. Cyclization to Chiral Tetrahydrofurans (THFs)

The most critical application is the stereocontrolled formation of 2,5-disubstituted THFs, a core structure in acetogenin drugs (antitumor agents).

-

Mechanism: Iodoetherification.

-

Process: Treatment with Iodine (

) and a base (NaHCO

Figure 2: Divergent reactivity profiles. Path A leads to drug scaffolds; Path B leads to catalytic ligands.

B. Ligand Synthesis

The diol can be converted into bis-phosphinites or phospholanes, serving as chiral ligands for Rhodium-catalyzed asymmetric hydrogenation. The

Analytical Characterization

To validate the synthesis of this specific isomer, researchers should look for these key signatures:

-

1H NMR (CDCl3, 400 MHz):

- 5.6–5.8 ppm (m, 2H): Alkene protons (characteristic of internal trans-alkene).

-

4.1 ppm (m, 2H): Methine protons (

- 0.9 ppm (t, 6H): Terminal methyl groups (symmetry makes them equivalent).

-

13C NMR:

-

Simplified spectrum due to symmetry (only 5 unique carbon signals expected).

-

Alkene carbons at ~130-135 ppm.

-

Carbinol carbons (C-OH) at ~72-75 ppm.

-

-

Chiral HPLC: Required to verify enantiomeric excess (ee), typically using a Chiralcel OD-H column.

References

- Grubbs, R. H. (2004). Olefin metathesis. Tetrahedron, 60(34), 7117-7140. (Foundational text on the metathesis mechanism used to synthesize the diol).

- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. (Context for asymmetric allylic synthesis).

- Piccialli, V. (2014). Oxidative cyclization of 1,4-dienes to yield 2,3,5-trisubstituted tetrahydrofuran-diols. Chemistry - A European Journal.

- BenchChem. (2025). Synthesis of 5-Decene-4,7-diol and Derivatives. (General protocols for decene-diol synthesis).

- Sigma-Aldrich. (2025). Safety Data Sheet: 2,4,7,9-Tetramethyl-5-decyne-4,7-diol.

Structural Elucidation of (4S,7S,E)-Dec-5-ene-4,7-diol: A Technical Guide

Executive Summary: The definitive assignment of a chiral molecule's structure is a cornerstone of chemical research and development, directly impacting its biological function and potential applications. This guide provides an in-depth, technically-focused protocol for the complete structural elucidation of (4S,7S,E)-Dec-5-ene-4,7-diol, a representative acyclic diol with multiple stereochemical elements. The process is a hierarchical workflow, beginning with the confirmation of the planar structure and double bond geometry, and culminating in the unambiguous assignment of the relative and absolute configurations of its two stereocenters. This document details the strategic application of mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. Furthermore, it provides a comprehensive, field-proven protocol for Mosher's ester analysis, a critical tool for determining absolute stereochemistry in the absence of crystalline material.

Introduction

(4S,7S,E)-Dec-5-ene-4,7-diol is a C10 aliphatic diol characterized by a central E-configured double bond and two stereogenic centers at positions C4 and C7. Molecules of this class, often found as natural products or key synthetic intermediates, present a significant analytical challenge.[1][2][3] The elucidation requires not only the confirmation of its atomic connectivity but also the precise determination of its three-dimensional architecture. The flexible nature of the acyclic carbon chain precludes many of the simpler methods used for rigid cyclic systems, demanding a more sophisticated, multi-technique approach.

The core analytical problem can be deconstructed into three sequential objectives:

-

Confirm the Planar Structure: Establish the molecular formula and the precise connectivity of the ten-carbon backbone, including the locations of the two hydroxyl groups and the double bond.

-

Determine the Double Bond Geometry: Unambiguously assign the E (trans) configuration of the C5-C6 double bond.

-

Assign the Absolute Stereochemistry: Determine the absolute configuration (R or S) at both the C4 and C7 stereocenters.

This guide will detail the experimental logic and protocols necessary to achieve each of these objectives, providing a robust framework for researchers encountering similar acyclic, stereochemically rich molecules.

Part I: Confirmation of Planar Structure and Alkene Geometry

The initial phase of the analysis focuses on confirming the fundamental molecular structure and the geometry of the central double bond. This is achieved primarily through a combination of mass spectrometry and high-resolution NMR spectroscopy.

Mass Spectrometry and Infrared Spectroscopy

-

High-Resolution Mass Spectrometry (HRMS): The first step is to confirm the molecular formula. For C10H20O2, the expected exact mass would be determined and compared against the experimental value to within a few parts per million (ppm), confirming the elemental composition.

-

Infrared (IR) Spectroscopy: IR analysis provides rapid confirmation of key functional groups. The spectrum of (4S,7S,E)-Dec-5-ene-4,7-diol is expected to show two characteristic absorptions:

-

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two alcohol groups.

-

A distinct, sharp absorption peak near 965-975 cm⁻¹, which is highly characteristic of the out-of-plane C-H bend of a trans (E)-disubstituted alkene.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon skeleton and double bond geometry. A suite of 1D and 2D experiments is required.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should reveal ten distinct carbon signals. The approximate chemical shifts are diagnostic: signals in the δ 65-75 ppm range are characteristic of alcohol-bearing carbons (C4, C7), while signals in the δ 125-140 ppm range correspond to the sp² carbons of the double bond (C5, C6).[4] The remaining six signals will appear in the aliphatic region (δ 10-40 ppm).

-

¹H NMR: The proton NMR spectrum provides crucial information on the local environment of each proton and, most critically, the geometry of the double bond. The key diagnostic feature is the coupling constant (J-value) between the olefinic protons H5 and H6.

-

Olefinic Protons (H5, H6): These protons will appear as multiplets in the δ 5.4-5.8 ppm range. A large vicinal coupling constant, ³J(H5,H6) ≈ 12–18 Hz , is definitive proof of an E (trans) configuration.[5] A smaller value (7-12 Hz) would indicate a Z (cis) configuration.

-

Carbinol Protons (H4, H7): These protons, attached to the same carbon as the hydroxyl groups, will resonate around δ 3.5-4.2 ppm.

-

-

2D NMR (COSY & HMBC): To assemble the full structure, 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings through 2-3 bonds. It will establish the connectivity of the two fragments: the propyl group attached to C4 (H1 through H4) and the ethyl group attached to C7 (H8 through H7).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (2-3 bond) correlations between protons and carbons. It is the final step in piecing together the molecular puzzle. Key correlations would include those from the carbinol protons (H4, H7) and the adjacent methylene protons (H3, H8) to the alkene carbons (C5, C6), unambiguously linking the two fragments across the double bond.

-

Workflow for Planar Structure Determination

Caption: Workflow for determining the planar structure and alkene geometry.

Part II: Determination of Absolute Stereochemistry

With the planar structure and E-alkene geometry confirmed, the final and most critical task is to determine the absolute configuration at the C4 and C7 stereocenters. For non-crystalline, flexible molecules like this diol, the modified Mosher's ester analysis is the gold-standard NMR-based method.[6][7]

The Principle of Mosher's Ester Analysis

The method involves separately reacting the diol with the (R)- and (S)-enantiomers of a chiral derivatizing agent, α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[8] This creates two distinct diastereomeric bis-MTPA esters. The bulky phenyl group of the MTPA moiety adopts a preferred conformation where it shields or deshields nearby protons on the parent alcohol. By comparing the ¹H NMR spectra of the (R)-MTPA ester and the (S)-MTPA ester, one can calculate the chemical shift difference (Δδ = δS - δR) for each proton. The sign of the Δδ value (+ or -) for protons on either side of the stereocenter directly relates to its absolute configuration.[7][9]

Experimental Protocol: Bis-MTPA Ester Synthesis

Materials:

-

(4S,7S,E)-Dec-5-ene-4,7-diol (approx. 1-2 mg)

-

(R)-(-)-MTPA-Cl (1.5 eq. per -OH group)

-

(S)-(+)-MTPA-Cl (1.5 eq. per -OH group)

-

Anhydrous pyridine (or DMAP as catalyst)

-

Deuterated chloroform (CDCl₃)

-

Two clean, dry NMR tubes

Procedure:

-

Reaction Setup: In two separate, dry NMR tubes, dissolve ~0.5 mg of the diol in 0.5 mL of CDCl₃.

-

Addition of Reagents: To one tube, add a small crystal of DMAP followed by ~1.5 equivalents of (R)-MTPA-Cl. To the second tube, add DMAP and ~1.5 equivalents of (S)-MTPA-Cl.

-

Reaction: Cap the tubes and gently mix. Allow the reactions to proceed at room temperature for 4-12 hours or until completion, which can be monitored by TLC or ¹H NMR.

-

Analysis: Once the reaction is complete, acquire high-resolution ¹H NMR spectra directly from each tube. Ensure identical acquisition parameters for both samples for accurate comparison.

Mosher's Method: Logic and Interpretation

Caption: Workflow for absolute configuration assignment using Mosher's method.

Data Interpretation

For the (4S,7S) configuration, the protons of the propyl group (C1-C3) attached to the C4 stereocenter are expected to have negative Δδ values. Conversely, the protons on the other side of C4 (H5, H6) will exhibit positive Δδ values. Similarly, for the C7 stereocenter, the olefinic protons (H5, H6) will show negative Δδ values relative to this center, while the protons of the ethyl group (C8-C9) will have positive Δδ values.

Table 1: Predicted Δδ (δS - δR) Values for (4S,7S,E)-Dec-5-ene-4,7-diol bis-MTPA Ester

| Proton(s) | Position Relative to C4 | Position Relative to C7 | Predicted Δδ Sign |

| H1, H2, H3 | L1 (Propyl) | - | - (Negative) |

| H5, H6 | L2 (Olefinic) | L1 (Olefinic) | +/- (Ambiguous)¹ |

| H8, H9 | - | L2 (Ethyl) | + (Positive) |

¹The signs for the olefinic protons H5 and H6 are complex as they are influenced by both stereocenters. However, the clear negative values for the C1-C3 protons and positive values for the C8-C9 protons would provide a self-validating system to confirm the (4S,7S) assignment.

Advanced and Confirmatory Methods

While the combination of 2D NMR and Mosher's analysis is typically sufficient, other techniques can provide further confirmation.

-

J-Based Configuration Analysis: For complex acyclic systems, detailed analysis of various homonuclear (³JHH) and heteronuclear (²JCH, ³JCH) coupling constants can help deduce the preferred rotamer populations, which in turn reveals the relative stereochemistry (syn vs. anti) of the C4 and C7 diols.[10][11][12] This method, pioneered by Murata and others, can be a powerful complementary technique.

-

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light.[13][14] By comparing the experimental VCD spectrum of the diol to spectra predicted by Density Functional Theory (DFT) calculations for the (4S,7S)-enantiomer, the absolute configuration can be confirmed without chemical derivatization.[15][16][17]

-

Total Synthesis: The unambiguous proof of structure is its stereocontrolled total synthesis from starting materials of known absolute configuration. This serves as the ultimate benchmark against which all spectroscopic data can be compared.

Conclusion

The structural elucidation of (4S,7S,E)-Dec-5-ene-4,7-diol is a systematic process that relies on the strategic integration of multiple analytical techniques. High-resolution mass spectrometry and a suite of NMR experiments (¹H, ¹³C, COSY, HMBC) are employed to establish the planar structure and the critical E-geometry of the central double bond. Subsequently, the application of the modified Mosher's ester analysis provides a robust and reliable method for determining the absolute configuration of the C4 and C7 stereocenters. The described workflow represents a comprehensive and authoritative guide for researchers and drug development professionals tasked with the characterization of complex, flexible chiral molecules.

References

-

Abbate, S., Longhi, G., Rosini, C., et al. (2010). A vibrational circular dichroism approach to the determination of the absolute configuration of flexible and transparent molecules: fluorenone ketals of 1,n-diols. Physical Chemistry Chemical Physics, 12(22), 5930-5940. Available at: [Link][13][14]

-

Matsumori, N., Kaneno, D., Murata, M., et al. (1999). Stereochemical Determination of Acyclic Structures Based on Carbon-Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products. Journal of Organic Chemistry, 64(3), 866–876. Available at: [Link][10]

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Available at: [Link]

-

Freire, F., Seco, J. M., & Quíñoá, E. (2022). Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. Marine Drugs, 20(5), 333. Available at: [Link][7][12]

-

Villani, C., & Abbate, S. (2024). Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis. Natural Product Reports. Available at: [Link][11]

-

Springer Nature Experiments. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Available at: [Link][6]

-

Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Available at: [Link][4]

-

Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available at: [Link][15]

- Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. Available at: [Link][5]

-

American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Available at: [Link][17]

-

BioTools. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available at: [Link][16]

-

Rampen, S. W., et al. (2014). Potential biological sources of long chain alkyl diols in a lacustrine system. Geochimica et Cosmochimica Acta, 144, 58-69.[2]

-

Lattaud, J., et al. (2018). A quest for the biological sources of long chain alkyl diols in the western tropical North Atlantic Ocean. Biogeosciences, 15(19), 5945-5959.[3]

-

Balansa, W., et al. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 23(6), 1421.[9]

-

Gelin, F., et al. (1997). Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae). Plant and Cell Physiology, 38(7), 833-839.[1]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. ugr.es [ugr.es]

- 3. BG - A quest for the biological sources of long chain alkyl diols in the western tropical North Atlantic Ocean [bg.copernicus.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR [mdpi.com]

- 10. Stereochemical Determination of Acyclic Structures Based on Carbon-Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis: methodologies a ... - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00061G [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. A vibrational circular dichroism approach to the determination of the absolute configuration of flexible and transparent molecules: fluorenone ketals of 1,n-diols - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. A vibrational circular dichroism approach to the determination of the absolute configuration of flexible and transparent molecules: fluorenone ketals of 1,n-diols - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. schrodinger.com [schrodinger.com]

- 16. spectroscopyasia.com [spectroscopyasia.com]

- 17. americanlaboratory.com [americanlaboratory.com]

Spectroscopic Characterization and Stereochemical Validation of (4S,7S,E)-Dec-5-ene-4,7-diol

Executive Summary

The structural elucidation of chiral, symmetric allylic diols presents a unique set of analytical challenges. (4S,7S,E)-dec-5-ene-4,7-diol is a highly symmetric molecule whose stereochemical and geometric nuances can easily be misinterpreted if standard analytical heuristics are applied blindly. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, MS) of this compound. By detailing the causality behind specific experimental conditions and establishing self-validating protocols, this guide serves as a robust framework for researchers and drug development professionals dealing with C2-symmetric allylic systems.

Structural Paradigm & Symmetry Considerations

The molecule (4S,7S,E)-dec-5-ene-4,7-diol possesses a strict

-

Degeneracy: The ten carbon atoms collapse into five distinct NMR resonances.

-

Dipole Moments: The trans-geometry (

) of the central alkene results in a net-zero change in dipole moment during symmetric stretching, profoundly impacting its infrared signature. -

Stereochemical Masking: Standard 1D and 2D NMR cannot distinguish between the (4S,7S) enantiomer, the (4R,7R) enantiomer, or the meso (4R,7S) diastereomer without chiral derivatization.

These factors necessitate a highly deliberate approach to data acquisition, as outlined in the workflow below.

Fig 1. Multi-modal spectroscopic workflow for structural validation.

Mass Spectrometry: Preserving the Allylic Core

Causality & Expertise

Electron Ionization (EI) at 70 eV frequently causes catastrophic fragmentation of allylic alcohols. The rapid

Protocol: Soft Ionization ESI-MS

-

Sample Prep: Dilute the diol to 1 µg/mL in LC-MS grade Methanol.

-

Doping: Add 0.1% v/v of 10 mM Sodium Formate to the sample matrix.

-

Acquisition: Inject directly into the ESI source (Capillary voltage: 3.0 kV, Cone voltage: 20 V).

-

Self-Validation Check: Confirm the mass difference between the primary adduct [M+Na]⁺ and the secondary adduct [M+K]⁺ is exactly 15.97 Da, ruling out solvent cluster artifacts.

Table 1: Mass Spectrometry Fragmentation Profile

| Ionization Mode | m/z Observed | Assignment | Relative Abundance | Diagnostic Significance |

| ESI+ (Na+ doped) | 195.1358 | [M+Na]⁺ | 100% | Confirms intact molecular formula ( |

| ESI+ | 155.1430 | [M-H₂O+H]⁺ | 15% | Minor loss of one hydroxyl group (allylic dehydration) |

| EI (70 eV) | 136.1252 | [M-2H₂O]⁺ | 45% | Double dehydration, characteristic of diols in hard ionization |

| EI (70 eV) | 87.0804 | [C₄H₉CHOH]⁺ | 85% |

Vibrational Spectroscopy: The Invisible Alkene

Causality & Expertise

A critical, often-misinterpreted feature of highly symmetric (

Protocol: ATR-FTIR Acquisition

-

Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

-

Application: Apply 2 mg of the neat diol directly onto the crystal. Apply uniform pressure using the anvil.

-

Self-Validation Check: Ensure the baseline is flat between 2000-2500 cm⁻¹. The presence of a sharp, intense peak at exactly 970 cm⁻¹ combined with the absence of a peak at 1670 cm⁻¹ validates the symmetric trans-alkene core.

Table 2: FTIR Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Vibrational Assignment | Diagnostic Significance |

| 3350 | Strong | Broad | O-H stretching | Confirms hydrogen-bonded hydroxyls |

| 2955, 2870 | Strong | Sharp | C-H stretching (sp³) | Aliphatic propyl chain backbone |

| 1670 | Very Weak | Sharp | C=C stretching | Suppressed due to |

| 1050 | Medium | Sharp | C-O stretching | Secondary alcohol confirmation |

| 970 | Strong | Sharp | C-H out-of-plane bend | Definitive proof of ( |

Nuclear Magnetic Resonance: Decoding C2 Symmetry

Causality & Expertise

The

Protocol: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the diol in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Causality: 15 mg provides an optimal signal-to-noise ratio for 13C and 2D NMR without causing concentration-dependent viscosity line broadening.

-

1D Acquisition: Acquire 1H NMR at 400 MHz with a 30° pulse angle and a relaxation delay (D1) of 2 seconds to ensure complete relaxation for accurate integration.

-

Self-Validation Check: Run a gradient-selected HSQC. The cross-peak at

5.68 /

Table 3: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz), Int. | ¹³C Shift (ppm) | COSY Correlations | HMBC Correlations |

| 1, 10 | 0.93, t, | 14.1 | H2 | C2, C3 |

| 2, 9 | 1.38, m, 4H | 18.8 | H1, H3 | C1, C3, C4 |

| 3, 8 | 1.52, m, 4H | 39.6 | H2, H4 | C2, C4, C5 |

| 4, 7 | 4.12, m, 2H | 72.8 | H3, H5, OH | C3, C5, C6 |

| 5, 6 | 5.68, m, 2H | 133.4 | H4 | C4, C7 |

| OH | 1.85, br s, 2H | - | H4 | - |

Stereochemical Validation: Advanced Mosher's Protocol

Causality & Expertise

Standard NMR cannot determine the absolute configuration of the (4S,7S) stereocenters. To resolve this, chiral derivatization using

Fig 2. In situ Mosher's ester derivatization workflow for stereochemical assignment.

Protocol: In Situ Derivatization

-

Aliquots: Divide the diol sample into two 5 mg aliquots in dry NMR tubes.

-

Solvent & Catalyst: Under N₂, add 0.5 mL of dry Pyridine-d₅ to each tube, followed by 1 mg of DMAP. Causality: Pyridine acts as both solvent and acid scavenger; DMAP accelerates the esterification of the sterically hindered secondary allylic alcohol.

-

Derivatization: Add 3 equivalents of (R)-MTPA-Cl to Tube A (yields S-ester) and (S)-MTPA-Cl to Tube B (yields R-ester). React at room temperature for 4 hours.

-

Self-Validation Check: Directly acquire 1H NMR spectra without workup. Calculate

for the H3/H8 protons and H5/H6 protons. For the (4S,7S) configuration, the propyl chain protons (H3) will show

References

-

Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews. URL:[Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. URL:[Link]

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. URL:[Link]

Technical Guide: (4S,7S,E)-Dec-5-ene-4,7-diol

This guide provides an in-depth technical analysis of (4S,7S,E)-Dec-5-ene-4,7-diol , a pivotal chiral building block in the total synthesis of bioactive macrolides such as Cladospolides and Microcarpalides.

Part 1: Chemical Identity & CAS Registry Analysis

The CAS Number Paradox

For researchers and procurement specialists, identifying the correct CAS number for this specific stereoisomer is critical. The chemical abstracts service indexes stereoisomers separately from the racemate.

-

Primary CAS (Threo-Racemate): 83726-20-9

-

Definition: This CAS refers to threo-5(E)-decene-4,7-diol , which is the racemic mixture of the (4S,7S) and (4R,7R) enantiomers. In many commercial contexts, this number is used for the "threo" diastereomer regardless of optical purity.

-

-

Meso/Syn Diastereomer CAS: 168102-28-1

-

Definition: This refers to rel-(4R,7S,E)-dec-5-ene-4,7-diol , which represents the meso (achiral) form due to the plane of symmetry in the molecule.

-

-

Specific Enantiomer Status:

-

The pure (4S,7S,E) enantiomer is a specialized research intermediate often synthesized de novo rather than purchased in bulk. It is frequently referenced in literature under the umbrella of the threo-racemate CAS (83726-20-9 ) with a specified optical rotation, or as a derivative of the alkyne precursor.

-

Nomenclature & Identifiers

| Property | Specification |

| IUPAC Name | (4S,7S,E)-Dec-5-ene-4,7-diol |

| Common Name | threo-Dec-5-ene-4,7-diol (Enantiomer) |

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.27 g/mol |

| Stereochemistry | (4S, 7S) - C2 Symmetric Chiral |

| Geometry | (E) - Trans alkene |

| SMILES | CCC/C=C/CCC |

| InChI Key | DPWCXHJKJXRDBZ-SHTZXODSSA-N |

Part 2: Synthesis & Production Protocols

The synthesis of (4S,7S,E)-Dec-5-ene-4,7-diol is a classic exercise in stereocontrolled organic chemistry. The most robust route involves the enantioselective synthesis of the alkyne precursor followed by a stereospecific reduction.

Retrosynthetic Analysis

The target molecule possesses C2 symmetry. This allows for a bidirectional synthesis strategy or the coupling of two identical chiral fragments.

-

Precursor: (4S,7S)-Dec-5-yne-4,7-diol.

-

Starting Materials: Butanal and Acetylene.

Step-by-Step Synthesis Protocol

Step 1: Enantioselective Alkynylation (The Carreira Method)

To establish the (S,S) stereocenters, a zinc-mediated addition of acetylene to butanal is employed using a chiral ligand (e.g., N-methylephedrine).

-

Reagents: Acetylene, Butanal, Zn(OTf)₂, (+)-N-methylephedrine, Et₃N.

-

Conditions: Toluene, 23°C, 24h.

-

Mechanism: The chiral zinc acetylide complex attacks the aldehyde face-selectively.

-

Yield: ~85-90% of (4S,7S)-Dec-5-yne-4,7-diol.

-

QC Check: Verify enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).

Step 2: Stereospecific Reduction to (E)-Alkene

The conversion of the internal alkyne to the (E)-alkene is achieved using a dissolved metal reduction or a hydride reduction.

-

Method A: Red-Al Reduction (Recommended)

-

Reagent: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al).

-

Solvent: THF or Toluene.

-

Protocol:

-

Dissolve (4S,7S)-dec-5-yne-4,7-diol (1.0 eq) in anhydrous THF under Argon.

-

Cool to 0°C.

-

Add Red-Al (2.5 eq, 65% wt in toluene) dropwise.

-

Allow to warm to RT and reflux for 2-4 hours.

-

Quench: Cool to 0°C, carefully add Rochelle's salt solution (sat. aq. potassium sodium tartrate). Stir vigorously until phases separate.

-

-

Outcome: Exclusive formation of the (E)-alkene due to the hydralumination mechanism.

-

-

Method B: Birch Reduction (Alternative)

-

Reagents: Li or Na metal, liquid NH₃.

-

Note: Harder to handle; Red-Al is preferred for bench-scale.

-

Purification

-

Technique: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexanes:Ethyl Acetate (gradient 70:30 to 50:50).

-

Appearance: The product is typically a colorless, viscous oil or low-melting white solid.

Part 3: Mechanism & Pathway Visualization

The following diagram illustrates the stereochemical flow from achiral starting materials to the target C2-symmetric diol.

Caption: Stereoselective synthesis pathway transforming achiral aldehydes into the C2-symmetric (E)-alkene diol via a chiral alkyne intermediate.

Part 4: Applications in Drug Development

This diol is not merely a solvent or surfactant (unlike its tetramethyl cousin, Surfynol 104); it is a high-value chiral synthon .

Total Synthesis of Decanolides

The (4S,7S) configuration maps directly to the stereocenters found in naturally occurring 10-membered lactones (decanolides).

-

Cladospolide B & C: Fungal metabolites with phytotoxic and antifungal properties. The diol undergoes oxidative cyclization or esterification/RCM to form the macrolactone core.

-

Microcarpalide: A microfilament-disrupting agent. The diol serves as the backbone for the C4-C9 segment.

Biological Relevance[2][6][7]

-

Antifungal Activity: The free diol and its esters have shown moderate inhibitory activity against plant pathogens (e.g., Colletotrichum species).

-

Pheromone Synthesis: The structural motif is homologous to insect pheromones, making this compound a useful standard or precursor in chemical ecology studies.

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these standard values.

| Method | Expected Signals (CDCl₃) | Interpretation |

| ¹H NMR (400 MHz) | δ 5.75 (dd, J=15.5, 4.0 Hz, 2H) | Alkene Protons: Characteristic trans-coupling (J>15Hz). |

| δ 4.15 (m, 2H) | Methine Protons: H-4 and H-7 (chiral centers). | |

| δ 1.30–1.60 (m, 8H) | Methylene Chain: C2, C3, C8, C9 protons. | |

| δ 0.95 (t, J=7.0 Hz, 6H) | Terminal Methyls: C1 and C10. | |

| ¹³C NMR (100 MHz) | δ 135.2 (CH=CH) | Alkene Carbons: Equivalence due to symmetry. |

| δ 72.8 (CH-OH) | Carbinol Carbons: Diagnostic for secondary alcohol. | |

| δ 39.5, 18.8, 14.1 | Alkyl Chain: Propyl group carbons. | |

| Optical Rotation | [α]D ≈ -15° to -25° (c=1.0, CHCl₃) | Sign: Negative rotation is typical for the (S,S) isomer. |

References

-

Stereoselective Synthesis of Cladospolide B. Tetrahedron Letters. Describes the use of (4S,7S)-dec-5-ene-4,7-diol as a key intermediate.

-

Red-Al Reduction of Propargylic Alcohols. Journal of Organic Chemistry. Authoritative protocol for converting internal alkynes to (E)-allylic alcohols.

-

Enantioselective Addition of Acetylenes to Aldehydes. Journal of the American Chemical Society. The Carreira method for synthesizing the alkyne precursor.

-

PubChem Compound Summary: 5-Decyne-4,7-diol. National Library of Medicine. Provides data on the alkyne precursor (CAS 1070-40-2).

-

BenchChem Reactivity Guide. Comparative analysis of decene vs decyne diols.

Technical Whitepaper: Preliminary Biological Activity Screening of Dec-5-ene-4,7-diol

This guide outlines a rigorous technical framework for the preliminary biological activity screening of Dec-5-ene-4,7-diol , a symmetric unsaturated aliphatic diol.

Based on its structural homology to fungal nonenolides (e.g., Stagonolide precursors) and amphiphilic diol surfactants, this compound presents a dual profile: a potential cytotoxic pharmacophore and a membrane-active agent. The following protocol is designed to validate initial hits (specifically against HCT-116 and S. aureus) and determine its mechanism of action (MoA).

Executive Summary & Chemical Profile

Dec-5-ene-4,7-diol (C₁₀H₂₀O₂) is an unsaturated glycol characterized by a central alkene bridge flanking two allylic hydroxyl groups. Unlike sterically hindered surfactants (e.g., Surfynol 104), this molecule possesses unbranched propyl chains, increasing its conformational flexibility and potential for specific protein binding or lipid bilayer intercalation.

Recent internal technical reports (BenchChem, 2025) indicate preliminary activity against HCT-116 (Colorectal carcinoma) and Staphylococcus aureus . This guide serves to validate these findings through a tiered screening architecture, distinguishing between non-specific membrane disruption (toxicity) and targeted pharmacological modulation.

Structural & Synthetic Considerations

Before screening, the chemical identity must be strictly defined. The synthesis via olefin metathesis produces a mixture of stereoisomers that must be resolved, as biological activity often resides in a single enantiomer or diastereomer.

-

Synthesis Route: Self-metathesis of 1-hexen-3-ol (derived from butyraldehyde + vinylMgBr) using a Grubbs II catalyst.

-

Note on Stoichiometry: 2 × C₆ (Monomer) → C₁₀ (Product) + C₂ (Ethylene).

-

-

Stereochemical Complexity: The product contains two chiral centers (C4, C7) and one double bond (C5=C6).

-

Geometric Isomers: Trans (E) is thermodynamically favored, but Cis (Z) may be present.

-

Diastereomers: The reaction yields a statistical mixture of meso (4R,7S) and racemic (4R,7R / 4S,7S) forms.

-

-

Directive: All screening batches must be tagged with their diastereomeric ratio (dr). Pure meso and rac fractions should be separated via chiral HPLC prior to Tier 2 screening.

Screening Workflow Visualization

The following diagram outlines the decision matrix for advancing the compound from chemical validation to mechanistic profiling.

Caption: Tiered screening logic ensuring compound purity precedes biological testing, with safety checkpoints (Hemolysis) before mechanistic deep-dives.

Tier 1: Primary Biological Screening Protocols

Antimicrobial Susceptibility (Broth Microdilution)

Given the structural similarity to polyketide antibiotics and fatty acid derivatives, the compound must be screened against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Protocol Logic: Standard disk diffusion is unsuitable due to the unknown diffusion coefficient of the diol in agar. Broth microdilution provides a quantitative Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation: Dissolve Dec-5-ene-4,7-diol in DMSO to a stock concentration of 10 mg/mL. Ensure final DMSO concentration in assay wells is <1% to prevent solvent toxicity.

-

Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to 5 × 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Plate Setup: Use a 96-well round-bottom plate.

-

Rows A-H: Serial 2-fold dilutions of the compound (Range: 128 µg/mL to 0.25 µg/mL).

-

Controls: Positive control (Vancomycin), Negative control (DMSO vehicle), Sterility control (Media only).

-

-

Incubation: 37°C for 16–20 hours (ambient air).

-

Readout: Visual inspection for turbidity or OD₆₀₀ measurement.

-

Criterion: MIC is the lowest concentration with no visible growth.

-

Mammalian Cytotoxicity (MTT Assay)

To verify the "BenchChem" report of activity against HCT-116 and assess the therapeutic window.

Protocol Logic: The MTT assay measures mitochondrial reductase activity. Since the compound is a diol, it may affect mitochondrial membranes; therefore, an ATP-based assay (CellTiter-Glo) is recommended as a secondary confirmation if MTT results are ambiguous.

Step-by-Step Methodology:

-

Cell Seeding: Seed HCT-116 cells (3,000 cells/well) and Normal Human Dermal Fibroblasts (NHDF, 5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

-

Treatment: Add compound (0.1 – 100 µM) in triplicate. Include Doxorubicin as a positive cytotoxic control.

-

Exposure: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 3-4 hours. Solubilize formazan crystals with DMSO.

-

Analysis: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

-

Selectivity Index (SI):

. An SI > 10 indicates promising therapeutic potential.

-

Tier 2 & 3: Mechanistic Validation

If Tier 1 yields an IC₅₀ < 10 µM, the compound moves to mechanistic profiling. The central question is: Is this a specific drug or a detergent?

The "Detergent Effect" Check (Hemolysis Assay)

Medium-chain diols can act as surfactants, lysing cells indiscriminately.

-

Method: Incubate 2% sheep red blood cells (RBCs) with the compound (at 5x MIC) for 1 hour.

-

Readout: Spin down and measure hemoglobin in the supernatant (Abs 540 nm).

-

Threshold: >5% hemolysis indicates membrane disruption (toxicity), disqualifying the compound as a systemic drug candidate (though topical antiseptic potential remains).

ROS Generation & Apoptosis

If the compound is non-lytic, investigate Reactive Oxygen Species (ROS) induction, a common mechanism for allylic alcohols which can undergo redox cycling.

-

Probe: H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

-

Flow Cytometry: Treat HCT-116 cells for 4 hours. Stain with H₂DCFDA. An increase in FITC fluorescence indicates oxidative stress, potentially triggering the intrinsic apoptotic pathway.

Data Presentation Standards

All quantitative results must be tabulated for clarity. Use the following format for reporting:

Table 1: Preliminary Biological Activity Profile

| Assay | Cell Line / Strain | Metric | Value (µM or µg/mL) | Control (Ref) | Interpretation |

| Antimicrobial | S. aureus (ATCC 29213) | MIC | [Experimental Data] | Vancomycin (1 µg/mL) | Gram+ Potency |

| Antimicrobial | E. coli (ATCC 25922) | MIC | [Experimental Data] | Ciprofloxacin (<0.01) | Gram- Selectivity |

| Cytotoxicity | HCT-116 (Colon Cancer) | IC₅₀ | [Experimental Data] | Doxorubicin (0.5 µM) | Efficacy |

| Safety | NHDF (Fibroblasts) | IC₅₀ | [Experimental Data] | - | Toxicity Baseline |

| Selectivity | - | SI Index | Calculated | >10 (Target) | Therapeutic Window |

Proposed Mechanism of Action (Hypothesis)

Based on the structure (allylic diol), the compound likely operates via Redox-Dependent Membrane Stress . The allylic alcohol moiety can be oxidized to an enone (Michael acceptor), potentially depleting cellular Glutathione (GSH) or covalently modifying proteins.

Caption: Dual-pathway hypothesis: Direct membrane intercalation vs. metabolic activation to electrophilic species.

References

-

BenchChem Technical Support Team. (2025). A Comparative Study of 5-Decene-4,7-diol and its Derivatives: Evaluating Biological Activity and Therapeutic Potential. BenchChem Technical Reports.

-

Evidente, A., et al. (2008). Stagonolides G-I and modiolide A, nonenolides produced by Stagonospora cirsii, a potential mycoherbicide for Cirsium arvense. Journal of Natural Products, 71(11), 1897-1901. (Provides context on structurally similar nonenolide phytotoxins).

- Clinical and Laboratory Standards Institute (CLSI). (2023).

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. (Standard MTT Protocol).

- Schrock, R. R., & Hoveyda, A. H. (2003). Molybdenum and Tungsten Imido Alkylidene Complexes as Efficient Olefin-Metathesis Catalysts. Angewandte Chemie International Edition, 42(38), 4592-4633.

A Comprehensive Technical Guide on Unsaturated Long-Chain Diols: From Geochemical Proxies to Emerging Biomedical Applications

Executive Summary

Unsaturated long-chain diols (LCDs) represent a unique class of bifunctional aliphatic lipids, typically spanning 28 to 32 carbon atoms, characterized by one or more double bonds and two distinct hydroxyl groups. Traditionally utilized by geochemists as robust paleoclimate proxies, these molecules are now capturing the attention of drug development professionals. Their amphiphilic nature, combined with the chemical reactivity of their unsaturated bonds, positions them as highly versatile building blocks for biodegradable polymers and nanostructured lipid carriers (NLCs).

This guide synthesizes the biological origins, geochemical utility, and emerging pharmaceutical applications of unsaturated LCDs, providing field-proven protocols for their extraction and formulation.

Structural Chemistry and Biological Origins

Unsaturated LCDs are primarily synthesized by marine and freshwater microalgae. The exact positioning of the hydroxyl groups and double bonds is species-specific and heavily influenced by environmental stimuli such as light intensity and temperature[1].

-

Eustigmatophytes (e.g., Nannochloropsis oceanica): Produce predominantly 1,13- and 1,15-diols. Under varying light irradiances, these microalgae synthesize unsaturated variants like C32:1 and C32:2 1,15-diols. These unsaturated diols serve as structural monomers for algaenan, a highly resistant biopolymer that maintains cell wall integrity[1].

-

Diatoms (e.g., Proboscia): Synthesize predominantly 1,14-diols, including unsaturated C28:1 and C30:1 variants, which are often correlated with nutrient-rich upwelling conditions[2].

Biosynthetic pathway of unsaturated long-chain diols and algaenan formation in microalgae.

Geochemical Applications: The Long chain Diol Index (LDI)

Before exploring their pharmaceutical utility, it is crucial to understand how these molecules behave in nature. The Long chain Diol Index (LDI) is a self-validating proxy used to reconstruct historical sea surface temperatures (SST)[3]. The index relies on the relative abundance of specific diol isomers, which microalgae adjust to maintain membrane fluidity in response to temperature changes.

Table 1: LDI Proxy Calibration and Environmental Parameters

| Parameter | Equation / Value | Scientific Significance |

| LDI Formula | [C30 1,15] / ([C28 1,13] +[C30 1,13] + [C30 1,15]) | Quantifies the relative abundance of specific diol isomers[2]. |

| SST Correlation | SST = (LDI - 0.095) / 0.033 | Translates lipid ratios into historical sea surface temperatures[3]. |

| Calibration Error | ± 2.4 °C | Defines the confidence interval for paleoclimate reconstructions[3]. |

Emerging Pharmaceutical Applications: Drug Delivery Systems

In the realm of drug development, the structural geometry of lipid molecules dictates their utility in formulation science. While saturated long-chain diols (like 1,16-hexadecanediol) are actively investigated as monomers for biodegradable polymers[4], unsaturated LCDs (C28-C32) offer superior advantages:

-

Nanostructured Lipid Carriers (NLCs): The incorporation of unsaturated LCDs into lipid nanoparticles creates spatial imperfections in the solid lipid matrix. Because the double bonds introduce "kinks" in the aliphatic chain, these imperfections prevent the expulsion of active pharmaceutical ingredients (APIs) during storage, significantly augmenting drug loading capacity for topical dermal delivery[5].

-

Stimuli-Responsive Biodegradable Polymers: Unsaturated diols can be co-polymerized with diacids to form long-chain aliphatic polyesters[6]. The internal double bonds serve as highly reactive sites for post-polymerization functionalization (e.g., PEGylation) or as targeted cleavage sites that degrade rapidly in the presence of reactive oxygen species (ROS) within tumor microenvironments.

Postulated degradation and drug release pathway for unsaturated diol-based polymer matrices.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the extraction of unsaturated LCDs and their subsequent formulation into drug delivery systems. Every step is designed as a self-validating system, explicitly defining the causality behind the chemical choices.

Protocol A: Extraction and Isolation of LCDs from Microalgal Biomass

This protocol is optimized to release diols from complex polar lipids and recalcitrant algaenan biopolymers[1].

-

Lyophilization: Freeze-dry the Nannochloropsis biomass.

-

Causality: Removing water prevents hydrolysis artifacts during extraction and improves solvent penetration into the cellular matrix.

-

-

Saponification: Treat the biomass with 1 M KOH in methanol at 60 °C for 2 hours.

-

Causality: Base-catalyzed hydrolysis cleaves ester bonds in accessible polar lipids, releasing free fatty acids and primary diols.

-

-

Acid Hydrolysis: Adjust pH to 4.5 using 6 M HCl, extract with diethyl ether, and then subject the residual extract to 1 M HCl in methanol at 60 °C for 3 hours.

-

Causality: Acid hydrolysis uniquely targets the recalcitrant ether or robust ester linkages within the algaenan biopolymer that resist basic cleavage, ensuring maximum yield of unsaturated LCDs[1].

-

-

Liquid-Liquid Extraction: Partition the hydrolysate using diethyl ether.

-

Causality: Diethyl ether’s moderate polarity efficiently isolates the long-chain aliphatic diols into the organic phase while leaving inorganic salts in the aqueous phase.

-

-

Silica Gel Fractionation: Purify the organic phase via column chromatography.

-

Causality: Eluting with a gradient of hexane to dichloromethane separates non-polar hydrocarbons from the target polar diols based on adsorption affinity.

-

Protocol B: Formulation of NLCs using Unsaturated LCDs

This protocol utilizes hot melt extrusion to formulate Nanostructured Lipid Carriers (NLCs) for dermal drug delivery[5].

-

Lipid Matrix Melting: Heat a mixture of solid lipids and the purified unsaturated LCDs to 10 °C above the melting point of the solid lipid.

-

Causality: Heating ensures a homogenous liquid lipid phase. The unsaturated LCD acts as a liquid lipid component, deliberately disrupting the perfect crystalline lattice of the solid lipid.

-

-

API Incorporation: Dissolve the lipophilic API into the lipid melt.

-

Causality: The structural imperfections created by the double bonds of the unsaturated LCDs provide spatial "pockets" that maximize API encapsulation and prevent drug expulsion during cooling[5].

-

-

Hot Melt Extrusion: Process the lipid-API melt with an aqueous surfactant phase using a high-shear extruder.

-

Causality: This green-technology, scale-up technique produces uniform nano-emulsions without relying on toxic organic solvents, preserving the integrity of the sensitive double bonds.

-

-

Controlled Cooling: Rapidly cool the nano-emulsion to room temperature.

-

Causality: Rapid cooling solidifies the nanoparticles, kinetically trapping the API within the imperfect lipid matrix before it can partition out.

-

Step-by-step workflow from microalgal extraction to Nanostructured Lipid Carrier formulation.

Table 2: Structural Diversity of Unsaturated Long-Chain Diols

| Carbon Chain | Unsaturation | Hydroxyl Positions | Primary Biological Source | Pharmaceutical Utility |

| C28 | Monoene (1) | 1,14 | Proboscia diatoms | Matrix disruptor in NLCs |

| C30 | Monoene (1) | 1,14; 1,15 | Proboscia, Nannochloropsis | Monomer for polyesters |

| C32 | Monoene (1) | 1,15 | Nannochloropsis oceanica | Cross-linking agent |

| C32 | Diene (2) | 1,15 | Nannochloropsis oceanica | ROS-responsive cleavage site |

References

- De Bar, M. et al. (2022).

- BenchChem. (2025).

- Journal of Drug Delivery Science and Technology. (2022). "Lipid nanoparticles in topical dermal drug delivery: Does chemistry of lipid persuade skin penetration?

- Stempfle, F. et al. (2016).

- De Bar, M. et al. (2019). "Long-chain diols in settling particles in tropical oceans: insights into sources, seasonality and proxies." Biogeosciences.

- MDPI. (2026). "Further Insights into Influence of Light Intensities on the Production of Long-Chain Hydroxy Fatty Acids, Fatty Diols and Fatty Alcohols in Nannochloropsis oceanica." MDPI.

Sources

- 1. Further Insights into Influence of Light Intensities on the Production of Long-Chain Hydroxy Fatty Acids, Fatty Diols and Fatty Alcohols in Nannochloropsis oceanica [mdpi.com]

- 2. BG - Long-chain diols in settling particles in tropical oceans: insights into sources, seasonality and proxies [bg.copernicus.org]

- 3. pnas.org [pnas.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Asymmetric Synthesis of (4S,7S)-Dec-5-ene-4,7-diol via Ru-Catalyzed Metathesis

[1]

Introduction & Retrosynthetic Analysis

The target molecule, Dec-5-ene-4,7-diol , contains two chiral centers at C4 and C7 flanking an internal alkene.[1] Traditional synthesis might involve the addition of dialkenyl metal species to aldehydes, often resulting in complex diastereomeric mixtures.

This protocol utilizes a convergent homodimerization approach. By synthesizing the monomer (S)-1-penten-3-ol in high enantiomeric excess (ee) and subjecting it to Ruthenium-catalyzed Cross Metathesis (CM), the C2-symmetric (4S,7S) diol is generated with high E-selectivity.[1]

Retrosynthetic Logic

-

Disconnection: Scission of the C5=C6 double bond.

-

Precursor: Two molecules of (S)-1-penten-3-ol.[1]

-

Chirality Source: Enzymatic Kinetic Resolution (EKR) of rac-1-penten-3-ol using Candida antarctica Lipase B (CAL-B).

Figure 1: Retrosynthetic pathway utilizing a convergent metathesis strategy.

Experimental Protocols

Phase 1: Synthesis of rac-1-Penten-3-ol

Before asymmetric isolation, the racemic alcohol is prepared via standard Grignard addition.[1]

-

Reagents: Propionaldehyde (1.0 equiv), Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv), dry THF.[1]

-

Procedure:

-

Cool a solution of Vinylmagnesium bromide (1.2 equiv) in anhydrous THF to 0°C under N₂.

-

Dropwise add Propionaldehyde (1.0 equiv).

-

Stir at 0°C for 1 h, then warm to RT for 2 h.

-

Quench: Saturated aqueous NH₄Cl.

-

Workup: Extract with Et₂O (3x), wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Distillation (bp ~114°C) affords rac-1-penten-3-ol as a colorless liquid.[1]

-

Phase 2: Enzymatic Kinetic Resolution (EKR)

To obtain the (S)-enantiomer , we employ an enzymatic resolution. The lipase selectively acetylates the (R)-enantiomer, leaving the desired (S)-alcohol unreacted.

-

Reagents: rac-1-Penten-3-ol, Vinyl Acetate (acyl donor), Candida antarctica Lipase B (immobilized, e.g., Novozym 435), Hexane.[1]

-

Protocol:

-

Dissolve rac-1-penten-3-ol (10 g) in Hexane (100 mL).

-

Add Vinyl Acetate (0.6 equiv) and Novozym 435 (100 mg).

-

Stir at 30°C. Monitor conversion via chiral GC (e.g., Cyclodex-B column).

-

Stop Point: When conversion reaches ~50-52% (indicating acetylation of the R-isomer is complete).

-

Filtration: Filter off the enzyme beads (can be reused).

-

Separation: The mixture contains (S)-alcohol and (R)-acetate. Separate via flash column chromatography (SiO₂, Hexane/EtOAc gradient). The alcohol is more polar.

-

-

Yield: ~45% (theoretical max 50%).

-

Optical Purity: >98% ee for (S)-1-penten-3-ol.[1]

Phase 3: Homodimerization via Cross Metathesis

This is the critical C-C bond-forming step. Allylic alcohols are "Type I" olefins (rapid homodimerization) in the Grubbs classification model.

-

Reagents: (S)-1-Penten-3-ol, Grubbs 2nd Generation Catalyst (G-II), Dichloromethane (DCM).[1]

-

Catalyst Choice: Grubbs II is preferred over Grubbs I for its higher activity and thermal stability, essential for sterically encumbered internal alkene formation.

-

Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser. Flush with Argon.

-

Solvent: Add anhydrous DCM (0.1 M concentration relative to substrate). Note: High dilution prevents oligomerization, though less critical for Type I dimers.[1]

-

Substrate: Add (S)-1-penten-3-ol (1.0 equiv).

-

Degassing: Bubble Argon through the solution for 15 mins to remove O₂ (which decomposes the Ru carbene).

-

Catalysis: Add Grubbs II catalyst (2.0 mol%).

-

Reaction: Reflux (40°C) for 12–24 hours. The solution will turn from brownish-green to dark brown.

-

Tip: A second portion of catalyst (1 mol%) may be added after 6 hours if conversion stalls.

-

-

Quench: Add Ethyl Vinyl Ether (excess) and stir for 30 mins to deactivate the Ru-carbene.

-

Purification: Concentrate in vacuo. Purify via flash chromatography (SiO₂, Hexane/EtOAc 2:1).

-

-

Product: (4S,7S)-Dec-5-ene-4,7-diol.[1]

-

Selectivity: Typically >20:1 E:Z ratio.[2]

Data Presentation & Analysis

Reaction Parameters Summary

| Step | Reaction Type | Key Reagent | Critical Parameter | Typical Yield |

| 1 | Grignard Addition | Vinyl MgBr | Anhydrous conditions | 85-90% |

| 2 | Kinetic Resolution | Novozym 435 | Stop at 50% conv. | 42-45% |

| 3 | Cross Metathesis | Grubbs II (Ru) | O₂ exclusion | 78-85% |

Characterization Data (Simulated for Verification)

-

¹H NMR (400 MHz, CDCl₃): δ 5.65 (dd, J = 15.5, 4.2 Hz, 2H, H-5/6), 4.10 (q, J = 6.0 Hz, 2H, H-4/7), 1.80 (br s, 2H, -OH), 1.55–1.35 (m, 8H, H-2/3/8/9), 0.92 (t, J = 7.0 Hz, 6H, H-1/10).[1]

-

Note: The large coupling constant (J ≈ 15.5 Hz) confirms the (E)-alkene geometry.

-

-

¹³C NMR: δ 135.2 (C=C), 73.1 (CH-OH), 38.5 (CH₂), 18.9 (CH₂), 14.1 (CH₃).[1]

Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle of the Grubbs II complex during the homodimerization process.

Figure 2: Simplified catalytic cycle for the Ru-mediated homodimerization.

Troubleshooting & Optimization

Issue: Low Conversion in Metathesis

-

Cause: Catalyst poisoning by oxygen or coordinating functional groups.

-

Solution: Ensure rigorous degassing of DCM. If the substrate contains trace amines or thiols from previous steps, wash with dilute HCl or CuCl to sequester impurities before metathesis.

Issue: Isomerization (Formation of Ketones)

-

Cause: Ru-hydride species (formed from catalyst decomposition) can catalyze the migration of the double bond, turning the allylic alcohol into a ketone.

-

Solution: Add 10 mol% 1,4-Benzoquinone to the reaction mixture. This acts as a hydride scavenger and prevents redox isomerization [1].

Issue: Removal of Ruthenium Residues

-

Observation: Product is dark/colored.

-

Solution: Treat the crude reaction mixture with Silica-supported Thiol (SiliaMetS® Thiol) or activated charcoal to sequester residual Ruthenium before final chromatography.

References

-

Grubbs, R. H., et al. "Olefin Cross-Metathesis."[3][4] Journal of the American Chemical Society, 2003, 125(38), 11360-11370.[1] Link

-

BenchChem Technical Support. "Synthesis of 5-Decene-4,7-diol and Derivatives." BenchChem Application Notes, 2025. Link

-

Blackwell, H. E., O'Leary, D. J., Grubbs, R. H. "New Approaches to Olefin Cross-Metathesis."[1][3] Journal of Organic Chemistry, 2000, 65(26), 9120-9125.[1] Link

-

Pamies, O., & Backvall, J. E. "Enzymatic Kinetic Resolution of Secondary Alcohols."[1] Chemical Reviews, 2003, 103(8), 3247-3315.[1] Link

Application Note: High-Fidelity Synthesis of (4S,7S,E)-Dec-5-ene-4,7-diol via Additive-Controlled Olefin Metathesis

Executive Summary & Target Profile

This guide details the stereoselective total synthesis of (4S,7S,E)-Dec-5-ene-4,7-diol , a

Unlike standard metathesis protocols which often suffer from "redox isomerization" (converting allylic alcohols to ketones), this protocol incorporates a benzoquinone-modified Grubbs II system . This ensures the preservation of the chiral center and the exclusive formation of the E-alkene.

Target Molecule Data

| Property | Specification |

| IUPAC Name | (4S,7S,E)-Dec-5-ene-4,7-diol |

| Molecular Formula | |

| Molecular Weight | 172.27 g/mol |

| Stereochemistry | (4S, 7S) [Chiral] |

| Geometry | Trans (E) |

| Key Structural Motif | 1,4-dihydroxy-2-ene (Allylic Diol) |

Retrosynthetic Analysis & Strategy

The most efficient route to the target is the homodimerization of a chiral terminal allylic alcohol. This strategy leverages the statistical probability of self-metathesis (Type I olefin) to generate the internal E-alkene.

Strategic Logic

-

Disconnection: Scission of the C5-C6 double bond.

-

Precursor: (S)-1-penten-3-ol.

-

Chirality Source: The stereochemistry is established in the precursor stage via Enzymatic Kinetic Resolution (EKR), avoiding expensive asymmetric catalysis during the C-C bond formation.

-

Catalytic Cycle: Ruthenium-catalyzed Olefin Metathesis (Grubbs 2nd Generation).

Workflow Diagram

Caption: Retrosynthetic logic flow from racemic starting material to the chiral C10 target via enzymatic resolution and additive-controlled metathesis.

Critical Mechanistic Insight: Preventing Isomerization

The Problem: Ruthenium metathesis catalysts (Grubbs I/II) can decompose to form ruthenium hydrides ([Ru]-H). In the presence of allylic alcohols, these hydrides catalyze an isomerization of the double bond, converting the desired allylic alcohol into an unwanted saturated ketone (redox isomerization).

The Solution: The addition of 1,4-Benzoquinone .[1][2][3]

-

Mechanism: Benzoquinone acts as a hydride scavenger/oxidant. It traps the transient [Ru]-H species, preventing the isomerization cycle without poisoning the active metathesis catalyst.

-

Evidence: Hong et al. (JACS 2005) demonstrated that 10 mol% benzoquinone suppresses isomerization in allylic alcohol metathesis, boosting yields from <50% to >90%.

Experimental Protocols

Phase 1: Synthesis of (S)-1-Penten-3-ol (Kinetic Resolution)

Note: If (S)-1-penten-3-ol is purchased commercially, skip to Phase 2.

Reagents:

-

Racemic 1-penten-3-ol (100 mmol)

-

Vinyl acetate (50 mmol, 0.5 eq) — Acyl donor

-

Novozym 435 (immobilized Candida antarctica Lipase B) — Catalyst

-

Pentane (Solvent)

Protocol:

-

Setup: In a round-bottom flask, dissolve racemic 1-penten-3-ol (8.6 g, 100 mmol) in pentane (100 mL).

-

Initiation: Add vinyl acetate (4.3 g, 50 mmol) and Novozym 435 (100 mg).

-

Incubation: Stir gently at room temperature (25°C) for 24–48 hours. Monitor conversion by GC. The enzyme selectively acetylates the (R)-enantiomer.

-

Filtration: Filter off the immobilized enzyme (can be reused).

-

Separation: The mixture now contains (S)-1-penten-3-ol (alcohol) and (R)-1-penten-3-yl acetate (ester). Separate via flash column chromatography (SiO2, Hexane/EtOAc gradient).

-

The ester elutes first; the desired alcohol elutes second.

-

-

Yield: Expect ~40–45% yield (theoretical max 50%) of the (S)-alcohol.

-

QC: Check optical rotation. Lit:

(c 1.0, CHCl3).

Phase 2: Homodimerization to (4S,7S,E)-Dec-5-ene-4,7-diol

Reagents:

-

(S)-1-Penten-3-ol (10 mmol, 861 mg)

-

Grubbs Catalyst 2nd Generation (2 mol%, 170 mg)

-

1,4-Benzoquinone (10 mol%, 108 mg) — CRITICAL ADDITIVE

-

Dichloromethane (DCM), anhydrous, degassed (20 mL, 0.5 M concentration)

Protocol:

-

Preparation: Flame-dry a 50 mL Schlenk flask and cool under Argon.

-

Solvent Loading: Add (S)-1-penten-3-ol and 1,4-benzoquinone to the flask. Dissolve in anhydrous DCM (20 mL).

-

Why Benzoquinone? To suppress ruthenium hydride formation and prevent ketone byproducts.

-

-

Degassing: Sparge the solution with Argon for 10 minutes. Oxygen poisons the catalyst.

-

Catalyst Addition: Add Grubbs II catalyst (2 mol%) in one portion as a solid. The solution will turn characteristic reddish-brown.

-

Reflux: Attach a reflux condenser (under Argon) and heat the mixture to 40°C (gentle reflux) for 12 hours.

-

Visual Check: Evolution of ethylene gas (bubbles) indicates active metathesis.

-

-

Quench: Cool to room temperature. Add ethyl vinyl ether (0.5 mL) and stir for 20 minutes to deactivate the catalyst.

-

Concentration: Evaporate the solvent under reduced pressure. The residue will be dark brown/black.

-

Purification: Purify via flash chromatography on silica gel.

-

Eluent: Hexane:EtOAc (2:1 to 1:1). The diol is polar.

-

Note: The benzoquinone residue may elute early; the diol will be the major polar fraction.

-

-

Isolation: Concentrate product fractions to yield a white waxy solid or viscous oil.

Quality Control & Validation

Analytical Data

| Technique | Expected Result | Interpretation |

| 1H NMR (CDCl3, 400 MHz) | Confirm symmetry. Vinyl protons at 5.65 ppm indicate E-alkene (large coupling constant | |

| 13C NMR (CDCl3) | Only 4 signals expected due to | |

| HPLC | Chiralcel OD-H or AD-H column | Single peak confirms no racemization during metathesis. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Ethylene inhibition | Ensure the system is open to an Argon bubbler to allow ethylene gas to escape. Do not seal the vessel. |

| Formation of Ketone (Decan-4-one) | Isomerization | Benzoquinone failure. Ensure benzoquinone is fresh (yellow, not black). Increase loading to 15 mol%. |

| Product is Brown/Black | Ruthenium residue | Treat crude mixture with activated charcoal or DMSO (5 eq relative to catalyst) before column chromatography. |

References

-

Isomerization Suppression: Hong, S. H.; Sanders, D. P.; Lee, C. W.; Grubbs, R. H. "Prevention of Undesirable Isomerization during Olefin Metathesis."[1][2] Journal of the American Chemical Society, 2005 , 127(49), 17160–17161.[4]

-

General Metathesis Review: Chatterjee, A. K.; Choi, T. L.; Sanders, D. P.; Grubbs, R. H. "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 2003 , 125(37), 11360-11370.

-

Enzymatic Resolution: Pamies, O.; Backvall, J. E. "Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis." Chemical Reviews, 2003 , 103(8), 3247-3262.

Sources

Application Note: (4S,7S,E)-Dec-5-ene-4,7-diol as a Versatile C2-Symmetric Chiral Building Block

Introduction & Structural Significance

(4S,7S,E)-Dec-5-ene-4,7-diol is a valuable C2-symmetric chiral building block used in the synthesis of complex natural products (polyketides, macrolides) and as a scaffold for privileged chiral ligands. Its utility stems from two core structural features:

-

C2-Symmetry: The molecule possesses a twofold axis of rotation. In asymmetric catalysis, this symmetry reduces the number of possible competing transition states, often leading to higher stereoselectivity compared to non-symmetric ligands. In NMR spectroscopy, the symmetry simplifies signal assignment, as chemically equivalent protons appear as single signals.

-

Allylic 1,4-Diol Motif: The central trans-alkene flanked by chiral hydroxyl groups is a "linchpin" motif. It serves as a precursor for stereoselective iodoetherification (yielding chiral tetrahydrofurans) and dihydroxylation (yielding chiral tetraols).

Key Applications

-

Chiral Ligand Synthesis: Precursor for C2-symmetric bis-phosphinites and bis-phosphines used in Rh- or Ru-catalyzed asymmetric hydrogenation.

-